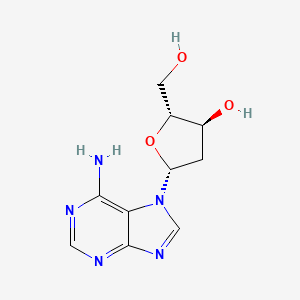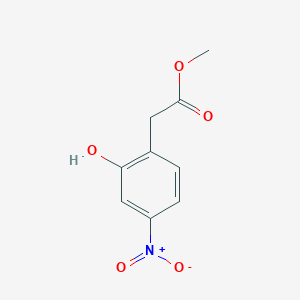
(2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol is a nucleoside analog, which is a structural component of nucleic acids such as DNA and RNA. This compound is characterized by its purine base, which is linked to a sugar moiety. Nucleoside analogs are often used in medicinal chemistry for their potential therapeutic applications, particularly in antiviral and anticancer treatments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol typically involves the coupling of a purine base with a sugar moiety. The process can be carried out through various methods, including:
Glycosylation Reactions: This involves the reaction of a protected sugar derivative with a purine base under acidic or basic conditions.
Enzymatic Synthesis: Enzymes such as nucleoside phosphorylases can catalyze the formation of nucleosides from purine bases and sugar phosphates.
Industrial Production Methods
In industrial settings, the production of nucleoside analogs often involves large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The use of biocatalysts and continuous flow reactors can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
(2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The amino group on the purine base can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include oxidized nucleosides, reduced nucleosides, and substituted nucleosides with various functional groups.
科学的研究の応用
Chemistry
In chemistry, (2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of novel nucleoside analogs with potential therapeutic applications.
Biology
In biological research, this compound is used to study the mechanisms of nucleic acid synthesis and repair. It can be incorporated into DNA or RNA to investigate the effects of nucleoside modifications on genetic processes.
Medicine
In medicine, nucleoside analogs are used as antiviral and anticancer agents. They can inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination. In cancer therapy, they can interfere with DNA synthesis in rapidly dividing cells.
Industry
In the pharmaceutical industry, this compound is used as an intermediate in the production of antiviral and anticancer drugs.
作用機序
The mechanism of action of (2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it can disrupt the normal processes of DNA or RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular DNA polymerases.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structure but different biological activity.
Deoxyadenosine: A deoxy derivative with a similar purine base but lacking the hydroxyl group on the sugar moiety.
Vidarabine: An antiviral nucleoside analog with a similar structure but different sugar configuration.
Uniqueness
(2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and therapeutic potential.
特性
分子式 |
C10H13N5O3 |
|---|---|
分子量 |
251.24 g/mol |
IUPAC名 |
(2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)14-4-15(8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1 |
InChIキー |
VGSMHXAPKCTFOZ-RRKCRQDMSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=NC=NC(=C32)N)CO)O |
正規SMILES |
C1C(C(OC1N2C=NC3=NC=NC(=C32)N)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![6-Azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B13906424.png)


![5-nitro-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine](/img/structure/B13906447.png)
![3-Methyl-1-(8-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)butan-1-one](/img/structure/B13906448.png)

